molecular formula C13H18N6O2S3 B15153048 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B15153048
M. Wt: 386.5 g/mol
InChI Key: NDPPAGKRLOYDET-UHFFFAOYSA-N
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Description

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the corresponding 1,3,4-thiadiazole derivatives . The specific synthetic route for 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide would involve similar steps, with appropriate modifications to introduce the acetylamino and propan-2-yl groups.

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,4-thiadiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These compounds can inhibit the activity of enzymes by binding to their active sites or modulate receptor activity by acting as agonists or antagonists. The exact mechanism of action for 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide would depend on its specific molecular interactions and the biological pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. The presence of both acetylamino and propan-2-yl groups can influence its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C13H18N6O2S3

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C13H18N6O2S3/c1-5-8(22-13-19-18-11(24-13)14-7(4)20)9(21)15-12-17-16-10(23-12)6(2)3/h6,8H,5H2,1-4H3,(H,14,18,20)(H,15,17,21)

InChI Key

NDPPAGKRLOYDET-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NN=C(S2)NC(=O)C

Origin of Product

United States

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